molecular formula C24H22ClNO B594007 JWH 398 5-chloronaphthyl isomer CAS No. 1427325-89-0

JWH 398 5-chloronaphthyl isomer

Cat. No. B594007
M. Wt: 375.9
InChI Key: HDEHWWPFRITSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH 398 5-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . This product is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of JWH 398 5-chloronaphthyl isomer is C24H22ClNO . The formal name is (5-chloronaphthalen-1-yl) (1-pentyl-1H-indol-3-yl)methanone . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21 (19-9-4-5-14-23 (19)26)24 (27)20-12-7-11-18-17 (20)10-8-13-22 (18)25/h4-5,7-14,16H,2-3,6,15H2,1H3 .


Physical And Chemical Properties Analysis

The product is a crystalline solid . It has a molecular weight of 375.9 . The solubility in DMSO is 1.5 mg/ml and in Methanol is 2 mg/ml .

Scientific Research Applications

  • Forensic Drug Analysis : The paper by Marginean, Rowe, and Lurie (2015) discusses the use of ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry (MS) for analyzing synthetic cannabinoids, including the JWH series. This research is crucial in forensic drug analysis for both screening and confirmation of controlled substances, including isomers of JWH-018 (Marginean, Rowe, & Lurie, 2015).

  • Differentiation of Positional Isomers : A study by Kusano et al. (2015) focuses on differentiating positional isomers of JWH-081, a compound structurally similar to JWH 398. The research used gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) to differentiate isomers, highlighting the importance of analytical techniques in distinguishing closely related compounds in the field of forensic toxicology (Kusano et al., 2015).

  • Analysis of Synthetic Cannabinoids : The work by Belal et al. (2018) on the differentiation of methylated indole ring regioisomers of JWH-007 using GC-MS and GC-IR studies also contributes to the understanding of synthetic cannabinoids. This research aids in distinguishing between structural isomers, which is critical in forensic analysis (Belal et al., 2018).

  • GC-MS/MS Analysis of Isomers : Another relevant study by Kohyama et al. (2017) discusses the differentiation of synthetic cannabinoids with an N-fluorobenzyl indole core. The research highlights the use of gas chromatography–tandem mass spectrometry (GC–EI–MS–MS) in differentiating halogen positional isomers, which can be applied to JWH compounds (Kohyama et al., 2017).

Safety And Hazards

The product is not for human or veterinary use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . After skin contact, it generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist, a doctor should be consulted .

properties

IUPAC Name

(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21(19-9-4-5-14-23(19)26)24(27)20-12-7-11-18-17(20)10-8-13-22(18)25/h4-5,7-14,16H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEHWWPFRITSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017321
Record name JWH-398 5-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 398 5-chloronaphthyl isomer

CAS RN

1427325-89-0
Record name JWH-398 5-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
CM Burlacu, S Gosav, BA Burlacu… - … Conference on e …, 2021 - ieeexplore.ieee.org
We are presenting a convolutional neural network (CNN) application recognizing the class identity of synthetic cannabinoids based on their Attenuated Total Reflection-Fourier …
Number of citations: 5 ieeexplore.ieee.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.